![molecular formula C12H8F6O4S2 B14626574 [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene CAS No. 58510-87-5](/img/structure/B14626574.png)
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a buta-1,3-dien-1-yl group, which is further substituted with two trifluoromethanesulfonyl groups. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzene derivative with buta-1,3-diene under controlled conditions, followed by the introduction of trifluoromethanesulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反应分析
Types of Reactions
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl groups to other functional groups, such as thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzene ring or the buta-1,3-dien-1-yl group.
科学研究应用
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which [4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonyl groups act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): This compound shares the trifluoromethyl group but differs in its core structure, which is based on benzimidazole rather than benzene.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached directly to a benzene ring, lacking the buta-1,3-dien-1-yl group and additional sulfonyl groups.
Uniqueness
[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene is unique due to the combination of its structural features, including the buta-1,3-dien-1-yl group and the presence of two trifluoromethanesulfonyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
58510-87-5 |
|---|---|
分子式 |
C12H8F6O4S2 |
分子量 |
394.3 g/mol |
IUPAC 名称 |
4,4-bis(trifluoromethylsulfonyl)buta-1,3-dienylbenzene |
InChI |
InChI=1S/C12H8F6O4S2/c13-11(14,15)23(19,20)10(24(21,22)12(16,17)18)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI 键 |
PWAYAOJHQQQSQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


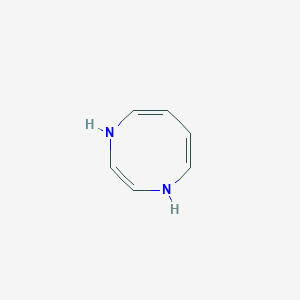
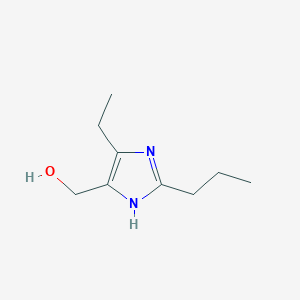
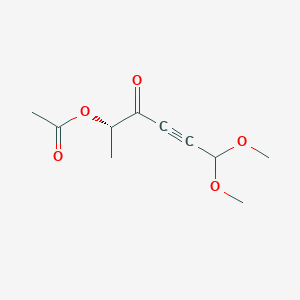
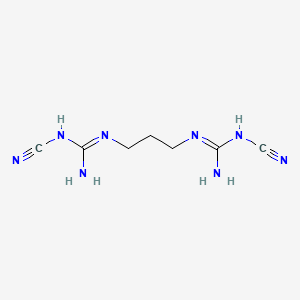
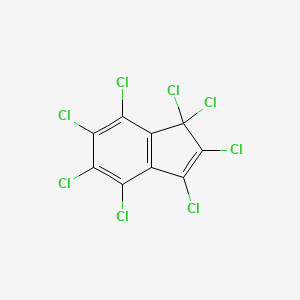
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)

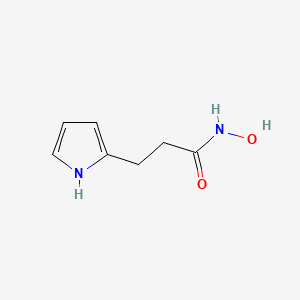
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
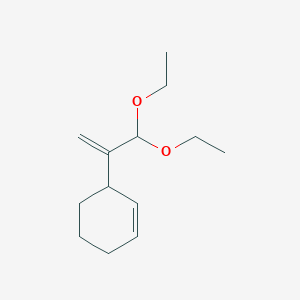


![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
